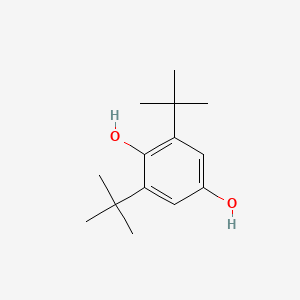

2,6-Di-tert-butylhydroquinone

Description

Properties

IUPAC Name |

2,6-ditert-butylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGVTUJBHHZRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062423 | |

| Record name | 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Di-tert-butyl-1,4-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2444-28-2 | |

| Record name | 2,6-Di-tert-butylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7RBM89DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Di-tert-butyl-1,4-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 118 °C | |

| Record name | 2,6-Di-tert-butyl-1,4-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: The Role of Steric Hindrance in Antioxidant Efficacy

An In-depth Technical Guide to 2,6-Di-tert-butylhydroquinone: Synthesis, Properties, and Mechanistic Insights

This compound (2,6-DTBHQ) is a synthetic aromatic organic compound, structurally characterized as a hydroquinone molecule substituted with two bulky tert-butyl groups at the ortho positions relative to one of the hydroxyl groups. Its chemical formula is C₁₄H₂₂O₂ and it is also known by its IUPAC name, 2,6-di-tert-butylbenzene-1,4-diol[1]. The strategic placement of these sterically hindering tert-butyl groups is not a trivial structural feature; it is fundamental to the molecule's primary function as a highly effective antioxidant.

Phenolic antioxidants function by donating a hydrogen atom from one of their hydroxyl (-OH) groups to neutralize free radicals, thereby terminating the chain reactions that lead to oxidative degradation[2]. In 2,6-DTBHQ, the bulky tert-butyl groups flank the hydroxyl groups, which modulates their reactivity and enhances the stability of the resulting phenoxyl radical. This steric shielding prevents the radical from participating in undesirable side reactions, making 2,6-DTBHQ and related compounds valuable stabilizers in various industrial applications, including polymers, oils, and lubricants. This guide provides a detailed examination of the synthesis methodologies for 2,6-DTBHQ, its key physicochemical properties, and the mechanistic principles that govern its synthesis and antioxidant activity.

Synthesis of this compound: Pathways and Protocols

The synthesis of 2,6-DTBHQ can be approached through several strategic pathways. The most common methods involve either the direct alkylation of hydroquinone or a two-step process starting from a substituted phenol. The choice of method often depends on the desired purity, yield, and the availability of starting materials.

Method 1: Direct Friedel-Crafts Alkylation of Hydroquinone

The direct alkylation of the hydroquinone ring is a classic example of a Friedel-Crafts alkylation reaction, a cornerstone of electrophilic aromatic substitution. In this process, an alkylating agent, typically tert-butyl alcohol or isobutylene, is used to introduce the tert-butyl groups onto the hydroquinone backbone in the presence of a strong acid catalyst.

Causality Behind Experimental Choices:

-

Alkylation Agent: Tert-butyl alcohol, in the presence of a strong acid, readily forms a stable tert-butyl carbocation, which acts as the electrophile. Isobutylene can also be protonated by the acid to generate the same carbocation.

-

Catalyst: Strong acids like sulfuric acid or phosphoric acid are required to catalyze the formation of the electrophile. The concentration of the acid is a critical parameter. While mono-alkylation of hydroquinone is common, achieving di-substitution requires specific conditions, such as using sulfuric acid in a concentration range of 50-80%, to drive the reaction towards the desired product[3]. This is because the first alkyl group deactivates the ring slightly, making the second substitution more difficult.

-

Solvent: A non-reactive solvent like toluene or xylene may be used to facilitate the reaction and control the temperature[4].

Experimental Protocol: Friedel-Crafts Alkylation

-

Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with one molecular proportion of hydroquinone.

-

Catalyst & Medium: Add dilute sulfuric acid (50-80% concentration) in a sufficient amount to create a fluid, stirrable reaction medium[3].

-

Temperature Control: Heat the mixture to the desired reaction temperature, typically between 85-110°C, while stirring[4].

-

Reagent Addition: Slowly add at least two molecular equivalents of the alkylating agent (e.g., tert-butyl alcohol) to the reaction mixture over a period of 0.5-1 hour[4]. The reaction is exothermic, and slow addition is necessary to maintain temperature control.

-

Reaction & Workup: Maintain the reaction temperature and continue stirring for several hours until the reaction is complete (monitored by TLC or GC). Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture) to yield pure this compound.

Caption: Friedel-Crafts alkylation of hydroquinone to produce 2,6-DTBHQ.

Method 2: Oxidation-Reduction from 2,6-Di-tert-butyl-phenol

An alternative and often high-yielding route involves a two-step process starting from the readily available 2,6-di-tert-butyl-phenol. This method avoids the potential for isomeric impurities that can arise from direct alkylation of hydroquinone.

-

Step 1: Oxidation: 2,6-di-tert-butyl-phenol is oxidized to its corresponding quinone, 2,6-di-tert-butyl-1,4-benzoquinone. This transformation can be achieved using various oxidizing agents. A common and effective method uses hydrogen peroxide in the presence of a hydrogen bromide catalyst[5].

-

Step 2: Reduction: The resulting 2,6-di-tert-butyl-1,4-benzoquinone is then reduced to the target hydroquinone. This is typically accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere[5].

Causality Behind Experimental Choices:

-

Oxidation System: The H₂O₂/HBr system is effective for the selective oxidation of the phenol to the p-benzoquinone. The hydrogen bromide acts as a catalyst in this transformation.

-

Reduction System: Catalytic hydrogenation is a clean and efficient method for reducing quinones to hydroquinones. Palladium on carbon is a highly active and standard catalyst for this type of reduction, providing high yields under relatively mild conditions (room temperature, moderate hydrogen pressure)[5].

Experimental Protocol: Two-Step Synthesis

Part A: Oxidation of 2,6-Di-tert-butyl-phenol

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-di-tert-butyl-phenol (1 eq.) in methanol[5].

-

Reagent Addition: Add 60% hydrogen peroxide (approx. 2.5 eq.) and hydrogen bromide (approx. 1.1 eq.) to the solution[5].

-

Reaction: Reflux the mixture for approximately 25-30 minutes. The reaction progress can be monitored by TLC[5].

-

Isolation: Concentrate the solution by evaporating the methanol. The product, 2,6-di-tert-butyl-1,4-benzoquinone, will crystallize out and can be collected by filtration[5].

Part B: Reduction of 2,6-Di-tert-butyl-1,4-benzoquinone

-

Catalyst Slurry: In a hydrogenation vessel, suspend the 2,6-di-tert-butyl-1,4-benzoquinone in methanol. Add a catalytic amount of 5% Palladium on Carbon (Pd/C)[5].

-

Hydrogenation: Seal the vessel and place it under a hydrogen atmosphere (e.g., 10 kg/cm ²)[5].

-

Reaction: Stir the reaction at room temperature for approximately 1 hour or until hydrogen uptake ceases[5].

-

Workup: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate to yield the final product, this compound, typically in high purity and yield[5].

Caption: Two-step synthesis of 2,6-DTBHQ from 2,6-di-tert-butyl-phenol.

Physicochemical and Safety Properties

The utility of 2,6-DTBHQ is defined by its physical and chemical properties, which are summarized below.

Data Presentation: Key Properties

| Property | Value | Source |

| IUPAC Name | 2,6-di-tert-butylbenzene-1,4-diol | [1] |

| Molecular Formula | C₁₄H₂₂O₂ | [1] |

| Molecular Weight | 222.32 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 117 - 118 °C | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Chemical and Antioxidant Properties

The defining chemical characteristic of 2,6-DTBHQ is its antioxidant capability. The two hydroxyl groups can donate hydrogen atoms to scavenge damaging free radicals. The bulky tert-butyl groups ortho to the hydroxyls provide significant steric hindrance, which enhances the stability of the resulting phenoxyl radical intermediate. This prevents the radical from undergoing further reactions that could lead to polymerization or the formation of colored byproducts, a common issue with less hindered phenols.

Upon scavenging two radicals, 2,6-DTBHQ is oxidized to 2,6-di-tert-butyl-p-benzoquinone, a stable yellow crystalline solid[6]. This redox cycle is central to its function as a terminating antioxidant in radical-driven autoxidation processes.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed[1].

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a potent antioxidant whose efficacy is derived directly from its sterically hindered phenolic structure. Its synthesis is well-established, with both direct alkylation and multi-step oxidation-reduction pathways offering viable routes for its production, each with distinct advantages regarding selectivity and process control. The protocols and mechanistic discussions provided in this guide offer researchers and drug development professionals a foundational understanding of this important industrial chemical, enabling informed decisions in its synthesis and application as a stabilizer and process antioxidant.

References

-

MDPI. (n.d.). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Di-t-butyl-p-benzoquinone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). tert-butyl hydroquinone. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butylhydroquinone. Retrieved from [Link]

- Google Patents. (n.d.). CN1762944A - 2-tertiary-butyl hydroquinone preparation method.

-

PrepChem.com. (n.d.). Synthesis of 2,6-di-tert.butyl-hydroquinone. Retrieved from [Link]

-

Alpha Chemical Co. (2023, May 25). Tert-Butylhydroquinone (TBHQ): Properties and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN102173981A - Method for synthesizing 2-tertiary butyl hydroquinone (TBHQ).

-

National Institutes of Health (NIH). (n.d.). Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - PMC. Retrieved from [Link]

-

Milestone Preservatives Pvt.Ltd. (n.d.). 2,5-Di-Tertiary Butyl Hydroquinone Details. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroquinone. Retrieved from [Link]

-

PubChem. (n.d.). Hydroquinone. Retrieved from [Link]

-

ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

mzCloud. (n.d.). 2 5 di tert Butylhydroquinone. Retrieved from [Link]

- Google Patents. (n.d.). US9630899B1 - Process for producing hydroquinone and derivates.

- Google Patents. (n.d.). US2832808A - Alkylation of hydroquinone.

Sources

- 1. This compound | C14H22O2 | CID 75550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US2832808A - Alkylation of hydroquinone - Google Patents [patents.google.com]

- 4. CN1762944A - 2-tertiary-butyl hydroquinone preparation method - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,6-Di-tert-butylhydroquinone antioxidant mechanism

An In-Depth Technical Guide to the Antioxidant Mechanism of 2,6-Di-tert-butylhydroquinone

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

Synthetic phenolic antioxidants are critical tools in preventing oxidative degradation in a vast array of materials, from pharmaceuticals and plastics to food products. Among these, hindered phenols are particularly valued for their high efficiency and stability. This compound (DTBHQ) is a notable member of this class, belonging to the hydroquinone family. Its molecular architecture is specifically designed for potent free-radical scavenging. This guide provides a detailed examination of the chemical principles governing the antioxidant action of DTBHQ, its subsequent chemical fate, and the standardized methodologies used to validate its efficacy in a laboratory setting.

Chemical Structure and Physicochemical Properties

The efficacy of DTBHQ as an antioxidant is intrinsically linked to its molecular structure. It consists of a hydroquinone ring (a 1,4-dihydroxybenzene) substituted with two bulky tert-butyl groups at the positions ortho to one of the hydroxyl groups (positions 2 and 6).

Key Structural Features:

-

Hydroxyl Groups (-OH): These are the primary active sites. The hydrogen atoms on these groups are readily donatable, a critical first step in neutralizing free radicals.

-

Tert-butyl Groups (-C(CH₃)₃): These large, sterically hindering groups are not merely passive substituents. They serve two crucial functions:

-

Electronic Effect: They act as electron-donating groups, which weakens the O-H bond, making the hydrogen atom easier to abstract by a free radical.

-

Steric Shielding: They physically obstruct the phenoxyl radical formed after hydrogen donation, preventing it from participating in undesirable side reactions or dimerization, thereby enhancing its stability and ensuring it acts as a true chain-termination agent.

-

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₂ | [1] |

| Molecular Weight | 222.32 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 117 - 118 °C | [1] |

| Synonyms | 2,6-Di-tert-butylbenzene-1,4-diol | [1] |

Core Antioxidant Mechanism: A Stepwise Radical Scavenging Cascade

The primary mechanism by which DTBHQ and other hindered phenols exert their antioxidant effect is through a process known as Hydrogen Atom Transfer (HAT). This process effectively intercepts the chain-propagating radicals that drive oxidative degradation.

Step 1: Hydrogen Atom Transfer (HAT) The process initiates when DTBHQ encounters a reactive free radical (R•), such as a peroxyl radical (ROO•) common in lipid peroxidation. One of the phenolic hydroxyl groups donates its hydrogen atom to this radical, neutralizing it and forming a stable, non-radical species (RH).

-

Reaction: DTBHQ + R• → DTBSQ• + RH

Step 2: Formation of a Stabilized Semiquinone Radical (DTBSQ•) Upon donating a hydrogen atom, DTBHQ is converted into a 2,6-di-tert-butylsemiquinone radical (DTBSQ•). This new radical is significantly less reactive than the initial radical (R•) for two reasons:

-

Resonance Stabilization: The unpaired electron is delocalized across the aromatic ring and the two oxygen atoms, distributing its reactivity.

-

Steric Hindrance: The bulky tert-butyl groups shield the radical center, preventing it from initiating a new oxidation chain.

Step 3: Termination to a Stable Quinone The semiquinone radical can neutralize a second free radical, leading to the final, stable oxidation product: 2,6-di-tert-butyl-p-benzoquinone. This molecule is a non-radical species and represents the terminal point of the scavenging process for DTBHQ.[2][3][4] This two-step process allows a single molecule of DTBHQ to scavenge two radical species.

-

Reaction: DTBSQ• + R• → 2,6-di-tert-butyl-p-benzoquinone + RH

The overall cascade is a highly efficient, chain-breaking process that terminates the cycle of oxidative damage.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the blue-green ABTS•+ radical cation. [5]It is applicable to both hydrophilic and lipophilic antioxidants.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate Buffered Saline (PBS) or ethanol

-

DTBHQ stock solution and dilutions

-

Positive control (e.g., Trolox)

-

96-well microplate and reader

Methodology:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 volume ratio.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation. [6]This produces the dark, blue-green ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution:

-

Before the assay, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [7]3. Assay Procedure:

-

Pipette 20 µL of each DTBHQ dilution into separate wells.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition using the same formula as in the DPPH assay.

-

Data Interpretation: The EC₅₀ Value

The result of these assays is often expressed as the EC₅₀ (half-maximal effective concentration) . This value represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower EC₅₀ value indicates a higher antioxidant potency. By plotting the % inhibition against the concentration of DTBHQ, the EC₅₀ can be determined via regression analysis.

Representative Antioxidant Activity Data (for related compounds):

| Compound | Assay | EC₅₀ (µg/mL) | Source |

| Tert-butylhydroquinone (TBHQ) | DPPH | 22.20 | [8] |

| Tert-butylhydroquinone (TBHQ) | ABTS | 33.34 | [8] |

| Propyl Gallate (PG) | DPPH | 8.74 | [8] |

| Hydroquinone (HQ) | ABTS | 21.81 | [8] |

Note: This table provides data for structurally related compounds to illustrate typical value ranges. The specific EC₅₀ for DTBHQ should be determined experimentally.

Conclusion

The antioxidant mechanism of this compound is a robust and efficient process rooted in its unique chemical structure. The presence of donatable hydrogen atoms on the hydroxyl groups, combined with the stabilizing and shielding effects of the flanking tert-butyl groups, allows DTBHQ to effectively terminate oxidative chain reactions by converting reactive free radicals into stable, non-harmful molecules. Its efficacy can be reliably quantified using established spectrophotometric methods like the DPPH and ABTS assays, providing crucial data for its application in stabilizing sensitive materials against oxidative degradation.

References

-

How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. (2025, August 26). YouTube. [Link]

-

DPPH Antioxidant Assay. G-Biosciences. [Link]

-

Moreira, I. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

-

Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

-

Doubts - ABTS Radical Cation Decolorization Assay. (2011, June 4). Protocol Online. [Link]

-

ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). protocols.io. [Link]

-

DPPH Radical Scavenging Method-Total Antioxidant Capacity Assessment. (2019, January 14). YouTube. [Link]

-

DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

-

Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH. [Link]

-

DPPH Radical Scavenging Assay. (2022). MDPI. [Link]

-

Wang, H., et al. (2022). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. MDPI. [Link]

-

2,6-Di-t-butyl-p-benzoquinone. PubChem. [Link]

- Method of producing 2,6-di-tert-butyl-p-benzoquinone. (RU2654477C2).

-

Kutil, Z., et al. (2014). The influence of the quinone antioxidants tert-butylhydroquinone and 2,5-di-tert-butylhydroquinone on the arachidonic acid metabolism in vitro. ResearchGate. [Link]

-

DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

-

This compound. PubChem. [Link]

Sources

- 1. This compound | C14H22O2 | CID 75550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Di-tert-butyl-p-benzoquinone | 719-22-2 [chemicalbook.com]

- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant [mdpi.com]

Introduction: Unveiling a Sterically Hindered Phenolic Antioxidant

An In-Depth Technical Guide to 2,6-Di-tert-butylhydroquinone (CAS 2444-28-2)

This compound (2,6-DTBHQ) is a synthetic, sterically hindered phenolic compound belonging to the hydroquinone family. Its structure, characterized by a 1,4-dihydroxybenzene core flanked by two bulky tert-butyl groups at the 2 and 6 positions, imparts unique chemical reactivity and stability.[1][2] While structurally related to the more common food additive tert-butylhydroquinone (TBHQ), the symmetrical placement of the tert-butyl groups in 2,6-DTBHQ significantly influences its redox properties and applications. This compound is not only a valuable synthetic intermediate but also a known metabolite of the widely used antioxidant Butylated Hydroxytoluene (BHT), making its study relevant to toxicology and metabolic research.[3] This guide provides a comprehensive technical overview of 2,6-DTBHQ, from its fundamental properties and synthesis to its mechanism of action and analytical characterization, designed to equip researchers with the foundational knowledge required for its effective application.

Section 1: Core Chemical and Physical Properties

The physical and chemical properties of a compound are foundational to its application, dictating solubility, stability, and compatibility with various systems. 2,6-DTBHQ is a solid at room temperature with limited solubility in water but good solubility in many organic solvents.[4][5] These properties are crucial when designing experimental protocols, particularly for dissolution and purification.

| Property | Value | Source(s) |

| CAS Number | 2444-28-2 | [1][2][6] |

| Molecular Formula | C₁₄H₂₂O₂ | [1][2] |

| Molecular Weight | 222.32 g/mol | [1][2] |

| IUPAC Name | 2,6-di-tert-butylbenzene-1,4-diol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 101.5-102.5 °C (lit.) or 117-118 °C | [1][6] |

| Solubility | Insoluble in water; Soluble in solvents like acetone, ethyl acetate, and methanol.[4][5] | [4][5] |

Note: Discrepancies in reported melting points may arise from different measurement conditions or sample purity.

Section 2: Synthesis and Purification

The synthesis of 2,6-DTBHQ is a well-established, multi-step process that leverages the reactivity of phenols. The primary route involves the oxidation of a readily available precursor, 2,6-di-tert-butyl-phenol, followed by the reduction of the resulting quinone intermediate. This two-step approach ensures high yield and purity.

Synthetic Pathway Overview

The synthesis begins with the oxidation of 2,6-di-tert-butyl-phenol to its corresponding p-benzoquinone. This is a critical step where the phenol is converted into an electrophilic quinone. The subsequent hydrogenation of this intermediate is the reductive step that yields the final hydroquinone product. The choice of a palladium on carbon (Pd/C) catalyst is standard for such reductions due to its high efficiency and selectivity under moderate pressure and temperature.[7]

Caption: Synthesis of 2,6-DTBHQ from 2,6-di-tert-butyl-phenol.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established chemical synthesis literature and provides a reliable method for laboratory-scale production.[7]

Step 1: Oxidation to 2,6-Di-tert-butyl-1,4-benzoquinone

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 11 g (53.3 mmol) of 2,6-di-tert-butyl-phenol in 150 ml of methanol.

-

Addition of Reagents: Add 8 ml of 60% hydrogen peroxide and 5 g (61.7 mmol) of hydrogen bromide to the solution. The HBr acts as a catalyst for the oxidation by H₂O₂.

-

Reaction: Reflux the mixture for 25 minutes. The solution will typically change color, indicating the formation of the quinone.

-

Isolation: Concentrate the solution by evaporating the methanol under reduced pressure. The product, 2,6-di-tert-butyl-1,4-benzoquinone, will crystallize out.

-

Purification: Collect the orange-to-brown crystals by filtration.[8][9] An expected yield is approximately 10.5 g (89.4%).[7]

Step 2: Hydrogenation to this compound

-

Preparation: Place the 10.5 g of 2,6-di-tert-butyl-1,4-benzoquinone obtained from Step 1 into a high-pressure autoclave.

-

Solvent and Catalyst: Add 110 ml of methanol and 0.12 g of 5% Palladium on Carbon (Pd/C) catalyst.

-

Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to 10 kg/cm ². Maintain the reaction at 20°C for 50 minutes with stirring. The catalyst facilitates the addition of hydrogen across the quinone's double bonds.

-

Workup: After depressurization, filter the reaction mixture to remove the Pd/C catalyst.

-

Final Product Isolation: Evaporate the methanol from the filtrate. The resulting solid is this compound, obtained in high yield (approx. 97%).[7]

Purification by Crystallization

For applications requiring high purity, recrystallization is essential. The choice of solvent is critical and depends on the compound's solubility profile. Studies on the isomeric 2,5-di-tert-butylhydroquinone show that solubility is highly temperature-dependent in solvents like acetone, making it suitable for cooling crystallization.[4][5] While specific data for the 2,6-isomer is less common, similar principles apply. Methanol can also be used for recrystallization.[8]

Section 3: Mechanism of Action and Redox Chemistry

The primary function of 2,6-DTBHQ in biological and chemical systems is as an antioxidant. Its mechanism is rooted in the principles of redox chemistry, specifically its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals.

Antioxidant Activity

The two hydroxyl groups on the hydroquinone ring are electron-rich and can readily donate a hydrogen atom (H•) to a reactive oxygen species (ROS) or other free radical (R•), thereby quenching the radical and preventing it from causing oxidative damage. This process oxidizes the hydroquinone to a semiquinone radical, which is relatively stable due to resonance and steric hindrance from the bulky tert-butyl groups. It can then donate a second hydrogen atom to become the fully oxidized 2,6-di-tert-butyl-p-benzoquinone. This reversible oxidation-reduction cycle is central to its antioxidant capacity.[10]

Caption: Redox cycle of 2,6-DTBHQ and its corresponding benzoquinone (DTBQ).

Comparison with Isomers and Related Compounds

The antioxidant efficacy of phenolic compounds is heavily influenced by their structure. In the case of hydroquinones, the presence and position of alkyl groups can modulate their reactivity. The two bulky tert-butyl groups in 2,6-DTBHQ provide significant steric hindrance around the hydroxyl groups. This can influence the rate of reaction with free radicals and the stability of the resulting phenoxyl radical. Compared to its isomer TBHQ (which has a single tert-butyl group), 2,6-DTBHQ's symmetrical structure and increased steric bulk can lead to different antioxidant profiles and metabolic fates.[11] Studies have shown that the antibacterial activity often attributed to TBHQ is actually due to its oxidation product, tert-butylbenzoquinone (TBBQ), which disrupts bacterial membrane integrity.[12] A similar relationship likely exists for 2,6-DTBHQ and its quinone.

Section 4: Analytical Characterization

Accurate identification and quantification of 2,6-DTBHQ are paramount for research and quality control. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Caption: Workflow for the comprehensive analytical characterization of 2,6-DTBHQ.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for structural elucidation. For the related compound 2,6-Di-tert-butyl-p-benzoquinone, distinct peaks are observed for the tert-butyl protons and the vinyl protons on the quinone ring.[13][14] For 2,6-DTBHQ, one would expect to see signals corresponding to the tert-butyl protons, the aromatic protons, and the hydroxyl protons.

-

Mass Spectrometry (MS): GC-MS analysis of 2,6-DTBHQ shows a molecular ion peak (M⁺) at m/z 222, confirming its molecular weight.[1] A prominent fragment is often observed at m/z 207, corresponding to the loss of a methyl group ([M-15]⁺), which is characteristic of tert-butyl fragmentation.[1]

-

Infrared (IR) Spectroscopy: FTIR spectra will show characteristic absorptions for the O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹) and C-H stretches of the alkyl and aromatic groups.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying 2,6-DTBHQ from complex mixtures, such as in food analysis or reaction monitoring.[15]

General HPLC Protocol Outline:

-

Column: A C18 reverse-phase column is typically used for separating phenolic compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of acid like phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detection: UV detection is suitable, as the benzene ring absorbs UV light. Fluorescence detection can also be employed for higher sensitivity and selectivity after appropriate derivatization or based on native fluorescence.[15]

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of 2,6-DTBHQ in the sample.[15][16]

Section 5: Applications and Relevance

While not as commercially widespread as TBHQ or BHT, 2,6-DTBHQ and its derivatives hold significant interest in several fields.

-

Antioxidant and Stabilizer: Like its relatives, it can be used as an antioxidant to prevent the oxidative degradation of materials such as polymers, rubbers, and oils.[17]

-

Synthetic Intermediate: The sterically hindered hydroquinone structure is a useful building block in organic synthesis for creating more complex molecules for materials science or pharmaceutical research.[18]

-

Research Chemical: As a metabolite of BHT, 2,6-DTBHQ is a crucial reference compound in toxicology and metabolism studies.[3] Its oxidized form, 2,6-di-tert-butyl-p-benzoquinone, is also studied for its biological activities and as a treatment agent to improve plant health.[8][9][18]

Section 6: Safety and Toxicology

Proper handling of 2,6-DTBHQ is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with several hazards.

| Hazard Class | GHS Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1][19] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][19] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [1][19] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1][19] |

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[19]

-

Ventilation: Use only outdoors or in a well-ventilated area to avoid breathing dust.[19]

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[19]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound (CAS 2444-28-2) is a structurally significant phenolic antioxidant whose utility is defined by the symmetrical steric hindrance of its tert-butyl groups. A comprehensive understanding of its synthesis from 2,6-di-tert-butyl-phenol, its redox-driven antioxidant mechanism, and its analytical profile is critical for its effective use. For researchers in materials science, organic synthesis, and toxicology, 2,6-DTBHQ serves as a valuable synthetic intermediate and a key compound for metabolic studies. Adherence to strict safety protocols is mandatory when handling this chemical to mitigate its associated health hazards. This guide provides the foundational, technically-grounded knowledge to support and inspire further research and application of this versatile molecule.

References

-

PrepChem.com. Synthesis of 2,6-di-tert.butyl-hydroquinone. Available from: [Link]

-

Zhang, Y., et al. Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. White Rose Research Online. Available from: [Link]

-

GL Sciences Inc. Analysis of Tert Butylhydroquinone (TBHQ) in Foods by HPLC. LC Technical Note. Available from: [Link]

-

Chemsrc. This compound | CAS#:2444-28-2. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

precisionFDA. This compound. Available from: [Link]

-

Yarmohammadi, F., et al. (2022). Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review. PMC - NIH. Available from: [Link]

-

Ataman Kimya. TERT-BUTYLHYDROQUINONE. Available from: [Link]

-

ResearchGate. The antioxidant, tert-butylhydroquinone: a new cause of asthma. Available from: [Link]

-

CORE. Electrochemical strategies for determination of tert-butyl hydroquinone (TBHQ) in food samples. Available from: [Link]

-

Food and Agriculture Organization of the United Nations. Tertiary Butylhydroquinone. Available from: [Link]

-

Zhang, Y., et al. (2015). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. Journal of Chemical & Engineering Data. Available from: [Link]

-

ChemBK. Antioxidant TBHQ. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 2,6-Di-tert-butyl-p-benzoquinone. Available from: [Link]

-

ResearchGate. ¹H NMR (a) and ¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone. Available from: [Link]

-

Al-Douh, M. H., et al. (2019). Antibacterial activity and mode of action of tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ). PubMed. Available from: [Link]

-

GAIN Report. (2011). Food Additive Tertiary Butylhydroquinone (TBHQ) China - Peoples Republic of. USDA Foreign Agricultural Service. Available from: [Link]

-

Wikipedia. tert-Butylhydroquinone. Available from: [Link]

-

Science.gov. tert-butyl hydroquinone tbhq: Topics by Science.gov. Available from: [Link]

-

MDPI. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Available from: [Link]

-

International Journal of Electrochemical Science. (2018). Evaluation of Steric Effect of Hydroquinone, Tert-Butyl Hydroquinone and 2, 5-Ditert-Butyl Hydroquinone. Available from: [Link]

-

ResearchGate. Degradation Products of 2-tert-Butylhydroquinone at Frying Temperature. Available from: [Link]

-

SpectraBase. 2,5-DI-tert-BUTYLHYDROQUINONE - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

The Good Scents Company. tert-butyl hydroquinone, 1948-33-0. Available from: [Link]

-

PubChem. 2,6-Di-t-butyl-p-benzoquinone. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. This compound | C14H22O2 | CID 75550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | CAS#:2444-28-2 | Chemsrc [chemsrc.com]

- 7. prepchem.com [prepchem.com]

- 8. 2,6-Di-tert-butyl-p-benzoquinone CAS#: 719-22-2 [m.chemicalbook.com]

- 9. 2,6-Di-tert-butyl-p-benzoquinone | 719-22-2 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. electrochemsci.org [electrochemsci.org]

- 12. Antibacterial activity and mode of action of tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,6-Di-tert-butyl-p-benzoquinone(719-22-2) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. glsciences.com [glsciences.com]

- 16. apps.fas.usda.gov [apps.fas.usda.gov]

- 17. cleanscience.co.in [cleanscience.co.in]

- 18. nbinno.com [nbinno.com]

- 19. MSDS Document [chempoint.com]

An In-depth Technical Guide to 2,6-Di-tert-butylhydroquinone: Chemical Structure and Reactivity

This guide provides a comprehensive technical overview of 2,6-Di-tert-butylhydroquinone (2,6-DTBHQ), a sterically hindered phenolic compound of significant interest in industrial and research settings. Designed for researchers, scientists, and drug development professionals, this document delves into the core aspects of its chemical structure, synthesis, and multifaceted reactivity, with a particular focus on its role as a potent antioxidant. The information presented herein is underpinned by established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Introduction: The Significance of Steric Hindrance in Phenolic Antioxidants

Phenolic compounds are a cornerstone of antioxidant chemistry, playing a crucial role in mitigating oxidative stress in biological systems and preventing the degradation of organic materials. Their efficacy is intrinsically linked to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The introduction of bulky alkyl groups, such as tert-butyl groups, onto the phenolic ring creates a class of compounds known as sterically hindered phenols. This structural modification has profound implications for their reactivity and stability.

This compound (2,6-DTBHQ) is a prime example of a sterically hindered phenol, featuring two tert-butyl groups flanking one of the hydroxyl groups of a hydroquinone backbone. This unique architecture bestows upon it distinct chemical properties that make it a valuable tool in various applications, from inhibiting polymerization reactions to potentially serving as a scaffold in medicinal chemistry. This guide will explore these properties in detail, providing the reader with a robust understanding of this versatile molecule.

Chemical Structure and Physicochemical Properties

The chemical identity and behavior of 2,6-DTBHQ are dictated by its molecular structure. A thorough understanding of its structural features and associated physicochemical properties is paramount for its effective application.

Molecular Structure

The IUPAC name for this compound is 2,6-di-tert-butylbenzene-1,4-diol[1]. Its structure consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 4 (a hydroquinone) and two tert-butyl groups at positions 2 and 6.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

The presence of the bulky tert-butyl groups ortho to one of the hydroxyl groups sterically hinders this group, influencing its reactivity and the stability of the resulting phenoxyl radical.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-DTBHQ is presented in the table below. This data is essential for determining appropriate solvents, reaction conditions, and handling procedures.

| Property | Value | Source |

| IUPAC Name | 2,6-di-tert-butylbenzene-1,4-diol | [1] |

| Synonyms | 2,6-Di-tert-butyl-1,4-benzenediol, 2,6-DTBHQ | [1] |

| CAS Number | 2444-28-2 | [1] |

| Molecular Formula | C₁₄H₂₂O₂ | [1] |

| Molecular Weight | 222.32 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 117-118 °C | [1] |

| InChI Key | JFGVTUJBHHZRAB-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)O | [1] |

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of 2,6-DTBHQ are fundamental for its use in research and development. This section provides a detailed experimental protocol for its synthesis and outlines the key analytical techniques for its characterization.

Synthesis Protocol

A common and effective method for the synthesis of 2,6-DTBHQ involves a two-step process starting from 2,6-di-tert-butyl-phenol[1]. The first step is the oxidation of the phenol to the corresponding p-benzoquinone, followed by the reduction of the quinone to the desired hydroquinone.

Experimental Workflow for the Synthesis of this compound

Caption: A two-step synthesis workflow for this compound.

Step-by-Step Methodology:

Step 1: Oxidation of 2,6-di-tert-butyl-phenol to 2,6-di-tert-butyl-1,4-benzoquinone [1]

-

In a round-bottom flask equipped with a reflux condenser, dissolve 11 g (53.3 mmol) of 2,6-di-tert-butyl-phenol in 150 ml of methanol.

-

To this solution, add 8 ml of 60% hydrogen peroxide and 5 g (61.7 mmol) of hydrogen bromide.

-

Heat the reaction mixture to reflux and maintain for 25 minutes.

-

After the reflux period, concentrate the solution by removing the solvent under reduced pressure.

-

The product, 2,6-di-tert-butyl-1,4-benzoquinone, will crystallize out of the solution. Collect the crystals by filtration. This step typically yields around 10.5 g (89.4%) of the quinone.

Step 2: Reduction of 2,6-di-tert-butyl-1,4-benzoquinone to this compound [1]

-

Place the 10.5 g of 2,6-di-tert-butyl-1,4-benzoquinone obtained from Step 1 into a high-pressure autoclave.

-

Add 110 ml of methanol and 0.12 g of 5% Palladium on carbon (Pd/C) catalyst.

-

Seal the autoclave and pressurize it with hydrogen gas to 10 kg/cm ².

-

Stir the reaction mixture at 20°C for 50 minutes.

-

After the reaction is complete, carefully depressurize the autoclave.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the methanol from the filtrate under reduced pressure to obtain the final product, this compound. The expected yield is approximately 97%.

Spectroscopic Characterization

The identity and purity of the synthesized 2,6-DTBHQ should be confirmed using a combination of spectroscopic methods. Below are the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the protons of the tert-butyl groups. The aromatic protons should appear as a singlet, and the tert-butyl protons as a singlet with a large integration value. The hydroxyl protons will also likely appear as a singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (both protonated and quaternary), the carbons of the tert-butyl groups (both methyl and quaternary).

Infrared (IR) Spectroscopy:

The IR spectrum of 2,6-DTBHQ is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups. Other significant peaks include C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹ and C=C stretching vibrations of the aromatic ring in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,6-DTBHQ (222.32 g/mol )[1]. Common fragmentation patterns for hindered phenols include the loss of a methyl group (M-15) or a tert-butyl group (M-57). The NIST Mass Spectrometry Data Center reports a top peak at m/z 207 and a second highest at m/z 222[2].

Reactivity and Mechanistic Insights

The reactivity of 2,6-DTBHQ is dominated by the chemistry of its hydroquinone moiety, significantly modulated by the presence of the sterically hindering tert-butyl groups.

Antioxidant Mechanism

The primary and most significant reactivity of 2,6-DTBHQ is its function as a chain-breaking antioxidant. It can donate a hydrogen atom from one of its hydroxyl groups to a free radical (R•), thus neutralizing the radical and preventing it from propagating a chain reaction that leads to oxidative damage[3].

Antioxidant Mechanism of this compound

Caption: 2,6-DTBHQ donates a hydrogen atom to a free radical, forming a stable phenoxyl radical.

The resulting phenoxyl radical is stabilized by two main factors:

-

Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring, increasing its stability.

-

Steric Hindrance: The two bulky tert-butyl groups at the ortho positions sterically shield the radical center, preventing it from participating in further reactions that could propagate oxidation. This steric protection is a key feature of hindered phenolic antioxidants and contributes significantly to their high efficiency[4].

Oxidation to 2,6-Di-tert-butyl-p-benzoquinone

2,6-DTBHQ can be readily oxidized to its corresponding quinone, 2,6-di-tert-butyl-p-benzoquinone. This reversible redox couple is a central aspect of its chemistry. The oxidation can be achieved using various oxidizing agents, as demonstrated in the first step of its synthesis. This property is also relevant to its biological activity, as the hydroquinone can participate in redox cycling within cells. 2,6-di-tert-butyl-p-benzoquinone is a known metabolite of butylated hydroxytoluene (BHT), a related hindered phenolic antioxidant[5].

Other Reactions

The hydroxyl groups of 2,6-DTBHQ can undergo typical reactions of phenols, such as ether and ester formation, although the reactivity of the hydroxyl group at the 1-position is sterically hindered. These reactions can be used to synthesize derivatives with modified properties, such as altered solubility or enhanced biological activity.

Applications in Research and Drug Development

The unique combination of antioxidant activity and a readily modifiable chemical structure makes 2,6-DTBHQ and its derivatives valuable in various research and development contexts.

Antioxidant and Stabilizer

In its primary application, 2,6-DTBHQ can be used as an antioxidant to prevent the oxidative degradation of sensitive materials. This is particularly relevant in the stabilization of polymers, oils, and other organic compounds. In the context of drug development, it can be used as an excipient to protect active pharmaceutical ingredients (APIs) that are susceptible to oxidation, thereby enhancing the shelf-life and stability of pharmaceutical formulations[6].

Probe for Studying Oxidative Stress

Due to its well-defined antioxidant mechanism, 2,6-DTBHQ can be used as a chemical tool in biological research to study the effects of oxidative stress. By introducing it into a cellular or biochemical system, researchers can investigate the role of free radicals in various pathological processes. The structurally related compound, tert-butylhydroquinone (TBHQ), is known to exert protective effects against cellular damage by activating the Nrf2-antioxidant response element (ARE) pathway, which upregulates the expression of endogenous antioxidant enzymes[7].

Scaffold in Medicinal Chemistry

The hydroquinone core of 2,6-DTBHQ provides a versatile scaffold for the design and synthesis of new therapeutic agents. The hydroxyl groups can be functionalized to introduce pharmacophores that can interact with biological targets. The antioxidant properties of the hydroquinone moiety can be retained or modulated in the derivatives, potentially leading to the development of drugs with dual functions, such as anti-inflammatory and antioxidant activities.

Experimental Protocols for Activity Assessment

To evaluate the antioxidant efficacy of 2,6-DTBHQ, standardized in vitro assays are employed. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used and relatively simple method for this purpose.

Experimental Workflow for DPPH Radical Scavenging Assay

Caption: A typical workflow for assessing antioxidant activity using the DPPH assay.

Step-by-Step Methodology for DPPH Assay:

-

Preparation of Reagents:

-

Prepare a stock solution of 2,6-DTBHQ in methanol (e.g., 1 mg/mL).

-

Prepare a stock solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the 2,6-DTBHQ stock solution in methanol.

-

In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution (e.g., 1 mL).

-

To each tube/well, add an equal volume of the different concentrations of the 2,6-DTBHQ solution.

-

Prepare a control sample containing only the DPPH solution and methanol.

-

Prepare a blank sample containing methanol.

-

-

Incubation and Measurement:

-

Mix the solutions thoroughly and incubate them in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

-

Calculation of Radical Scavenging Activity:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of 2,6-DTBHQ.

-

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects[2]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a sterically hindered phenol with a well-defined chemical structure and potent antioxidant properties. Its synthesis is achievable through a straightforward two-step process, and its identity can be confirmed by standard spectroscopic techniques. The strategic placement of two tert-butyl groups confers stability to the resulting phenoxyl radical, making it an effective chain-breaking antioxidant. This reactivity profile, coupled with its versatile chemical scaffold, makes 2,6-DTBHQ a valuable compound for a range of applications, from industrial stabilization to fundamental research and as a starting point for drug discovery. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential.

References

-

PrepChem. Synthesis of 2,6-di-tert.butyl-hydroquinone. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Available from: [Link]

- Google Patents. CN1762944A - 2-tertiary-butyl hydroquinone preparation method.

-

White Rose Research Online. Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. Available from: [Link]

-

PubChem. 2,6-Di-t-butyl-p-benzoquinone. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound - Section 10: Safety and Hazards. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Preparation process of tert-butylhydroquinone.

-

PubChem. Tert-Butylhydroquinone. National Center for Biotechnology Information. Available from: [Link]

-

National Center for Biotechnology Information. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review. PMC. Available from: [Link]

-

G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]

-

ResearchGate. Relationship structure-antioxidant activity of hindered phenolic compounds. Available from: [Link]

-

ResearchGate. A Novel and Efficient Method for Purification of Tert-Butylhydroquinone. Available from: [Link]

-

National Center for Biotechnology Information. Genesis and development of DPPH method of antioxidant assay. PMC. Available from: [Link]

-

National Center for Biotechnology Information. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound | C14H22O2 | CID 75550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Di-tert-butylhydroquinone solubility and stability data

An In-Depth Technical Guide to 2,6-Di-tert-butylhydroquinone: Solubility and Stability for the Research Professional

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Role of this compound

This compound (2,6-DTBHQ) is a sterically hindered phenolic compound belonging to a class of synthetic antioxidants vital across numerous industries, including pharmaceuticals, polymers, and food manufacturing. Its structure, featuring two bulky tert-butyl groups adjacent to the hydroxyl moieties on a hydroquinone backbone, is central to its function. These tert-butyl groups enhance its solubility in non-polar environments and, more critically, increase the stability of the resulting phenoxy radical, making it a highly effective free radical scavenger. This guide provides a comprehensive technical overview of the solubility and stability characteristics of 2,6-DTBHQ, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals. Understanding these core physicochemical properties is paramount for formulation development, ensuring product efficacy, and meeting regulatory stability requirements.

I. Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a critical excipient like an antioxidant is a foundational parameter that dictates its behavior in various formulations and biological systems.[1][2] The molecular structure of 2,6-DTBHQ, with both polar hydroxyl groups and non-polar tert-butyl groups, results in a distinct solubility profile.[3]

Causality of Solubility Behavior

The two hydroxyl (-OH) groups on the benzene ring are capable of hydrogen bonding, lending the molecule a degree of polarity. However, the large, hydrophobic di-tert-butyl groups dominate the structure, creating significant steric hindrance and non-polar character. This dual nature explains why 2,6-DTBHQ is generally soluble in organic solvents but demonstrates very limited solubility in aqueous media.[3] Temperature also plays a crucial role; for most organic solvents, solubility increases with temperature, an endothermic dissolution process that is critical for processes like crystallization purification.[4][5]

Quantitative Solubility Data

While specific quantitative data for the 2,6-isomer is not as prevalent as for its 2,5-isomer counterpart, the following table summarizes its known solubility characteristics. For comparative purposes, data for the closely related 2,5-Di-tert-butylhydroquinone (DTBHQ) is also included, as its behavior is expected to be very similar.

| Solvent | 2,6-DTBHQ Solubility | 2,5-DTBHQ Solubility (Illustrative) | Rationale |

| Water | Insoluble / Practically Insoluble[6] | Sparingly soluble / Very low[3][5] | The dominant non-polar tert-butyl groups prevent effective solvation by polar water molecules. |

| Ethanol | Soluble | Soluble[3][7] | The ethanol molecule has both polar (-OH) and non-polar (ethyl) character, allowing it to interact favorably with both parts of the 2,6-DTBHQ structure. |

| Acetone | Soluble | Soluble[3][7] | Acetone is a moderately polar solvent that effectively solvates the 2,6-DTBHQ molecule. Solubility increases significantly with temperature.[4][5] |

| Ethyl Acetate | Soluble | Soluble[4][5] | As an ester with moderate polarity, it is an effective solvent for hindered phenols. |

| Methanol | Soluble | Soluble[4][5] | Similar to ethanol, methanol can engage in hydrogen bonding while also interacting with the non-polar regions. |

| DMSO | Soluble | Soluble (25 mg/ml, warm)[7] | A powerful, polar aprotic solvent capable of dissolving a wide range of compounds. |

| Benzene | Soluble | Soluble[7] | A non-polar aromatic solvent that interacts well with the non-polar regions of the molecule. |

II. Stability Profile and Degradation Pathways

Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[8][9][10][11] For an antioxidant like 2,6-DTBHQ, understanding its degradation is key to predicting its efficacy and shelf-life. Forced degradation studies, conducted under conditions more severe than standard accelerated testing, are essential for identifying likely degradation products and establishing degradation pathways.[12][13]

Mechanism of Antioxidant Action and Degradation

As a phenolic antioxidant, 2,6-DTBHQ functions by donating a hydrogen atom from one of its hydroxyl groups to neutralize chain-propagating free radicals. This action terminates oxidative chain reactions.[14][15] The primary degradation pathway for 2,6-DTBHQ is oxidation, which converts the hydroquinone into its corresponding quinone, 2,6-Di-tert-butyl-p-benzoquinone . This conversion is a key aspect of its function and its primary instability.

Caption: Primary antioxidant mechanism and oxidative degradation pathway of 2,6-DTBHQ.

Forced Degradation Profile

The stability of 2,6-DTBHQ under various stress conditions is summarized below, based on the principles outlined in ICH guidelines.[8]

| Stress Condition | Expected Stability | Primary Degradation Product(s) | Rationale & Field Insights |

| Acidic Hydrolysis (e.g., 0.1N HCl) | Stable | Minimal to no degradation expected. | Phenolic hydroquinones are generally stable in acidic conditions.[16] |

| Alkaline Hydrolysis (e.g., 0.1N NaOH) | Sensitive | 2,6-Di-tert-butyl-p-benzoquinone and potentially further colored products. | Alkaline conditions facilitate deprotonation of the hydroxyl groups, making the molecule highly susceptible to oxidation, even by atmospheric oxygen.[16] The presence of a base can lead to a pink coloration.[17] |

| Oxidation (e.g., 3% H₂O₂) | Highly Sensitive | 2,6-Di-tert-butyl-p-benzoquinone.[18][19] | This is the intended reactivity and primary degradation pathway. Hydrogen peroxide is a common agent used in forced degradation to simulate oxidative stress.[20] |

| Thermal Stress (e.g., 80°C, dry heat) | Generally Stable | Minimal degradation expected at moderate temperatures. At very high temperatures (e.g., frying), volatilization and formation of 2,6-Di-tert-butyl-p-benzoquinone can occur.[21][22] | The bulky tert-butyl groups contribute to good thermal stability.[3][23] |

| Photostability (ICH Q1B) | Sensitive | 2,6-Di-tert-butyl-p-benzoquinone. | The oxidized form, 2,6-di-tert-butyl-p-benzoquinone, is known to be light-sensitive.[6] This implies that exposure to light can drive the oxidation of the parent hydroquinone. Protection from light during storage and handling is recommended. |

III. Experimental Protocols: A Self-Validating Approach

To ensure trustworthy and reproducible data, all experimental protocols must be designed as self-validating systems. This involves meticulous execution, adherence to established guidelines, and a clear understanding of the scientific principles behind each step.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the principles outlined by WHO and common pharmaceutical practices for determining the equilibrium solubility of a compound.[24][25]

Objective: To determine the saturation solubility of 2,6-DTBHQ in a given solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of 2,6-DTBHQ (enough to ensure a solid phase remains after equilibration) to a known volume of the selected solvent (e.g., pH 7.4 buffer, ethanol) in a sealed, inert container (e.g., glass vial with a Teflon-lined cap).

-

Expertise & Experience: Using an amount of solid visibly in excess of what dissolves is crucial. This ensures that the resulting solution is truly saturated, which is the cornerstone of an equilibrium measurement.

-

-

Equilibration: Place the container in a constant temperature shaker bath (e.g., 25°C or 37°C ± 1°C for physiological relevance) and agitate for a predetermined period (e.g., 24-48 hours).

-

Trustworthiness: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically compatible, non-adsorbing filter (e.g., 0.45 µm PTFE) to remove all undissolved solids.

-

Expertise & Experience: The filtration step is critical and must be performed quickly to prevent temperature changes that could cause precipitation. Discarding the first portion of the filtrate helps to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.

-

-

Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of 2,6-DTBHQ using a validated analytical method, typically reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[1][26]

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in at least triplicate.[24]

Protocol 2: Forced Degradation for a Stability-Indicating Method

This protocol follows the principles of ICH Q1A for stress testing to develop and validate a stability-indicating analytical method.[10][12]

Objective: To intentionally degrade 2,6-DTBHQ under various stress conditions to identify degradation products and develop an analytical method capable of separating them from the parent compound.

Caption: Experimental workflow for a comprehensive forced degradation study.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2,6-DTBHQ in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress:

-

Acidic: Mix the stock solution with 0.1N HCl and heat (e.g., 60°C).

-

Alkaline: Mix the stock solution with 0.1N NaOH and keep at room temperature.

-

Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal: Expose the solid powder to dry heat (e.g., 80°C).

-

Photolytic: Expose the solid powder and solution to light as specified in ICH Q1B guidelines.

-

Expertise & Experience: The goal is to achieve 5-20% degradation.[12] Samples should be monitored at various time points to find the optimal exposure duration. Over-stressing can lead to secondary degradants that may not be relevant to real-world storage.

-

-

Sample Quenching: After the desired exposure time, stop the degradation reactions. For acidic and alkaline samples, neutralize them with an equivalent amount of base or acid, respectively. Dilute all samples to the target analytical concentration with the mobile phase.

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method.

-

Trustworthiness: A stability-indicating method is one that can separate the parent peak from all degradation product peaks and any formulation excipients. Peak purity analysis using a photodiode array (PDA) detector is essential to validate that the parent peak is spectrally pure and has no co-eluting degradants.

-

-

Data Evaluation:

-

Specificity: Confirm that the degradant peaks are well-resolved from the main peak.

-

Mass Balance: Calculate the mass balance, which is the sum of the assay of the parent compound and the levels of all degradation products. A good mass balance (typically 95-105%) indicates that all major degradation products have been detected.

-

Pathway Identification: The results will reveal the conditions under which 2,6-DTBHQ is unstable, confirming the degradation pathways outlined in the previous section.

-

By adhering to these rigorous, self-validating protocols, researchers can generate high-quality, reliable data on the solubility and stability of this compound, forming a solid foundation for successful product development.

References

- ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025). European Medicines Agency.

- ICH Guidelines: Your Essential Guide to Stability Testing. (2024).

- Ich guidelines for stability studies 1. (n.d.). Slideshare.

- Q1A(R2) Guideline. (n.d.). ICH.

- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency.

- Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. (n.d.). White Rose Research Online.

- Annex 4. (n.d.).

- Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020). YouTube.

- TBHQ. (2024). ChemBK.

- A Comprehensive Study of Stress Degradation Pathways of Ascorbic Acid. (2024). International Journal of Pharmaceutical Sciences and Drug Research.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).

- 2,6-Di-tert-butyl-p-benzoquinone. (n.d.). ChemicalBook.

- Study of the Oxidative Forced Degradation of Glutathione in Its Nutraceutical Formul

- Forced Degrad

- The Science Behind TBHQ: Antioxidant Mechanisms Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Solubility Determinations for Pharmaceutical API. (2016). University of Huddersfield Research Portal.

- 2,5-Di-tert-butylhydroquinone (DBHQ). (n.d.). Cayman Chemical.

- Degradation Products of 2‐tert‐Butylhydroquinone at Frying Temper

- Tertiary Butylhydroquinone. (n.d.).

- tert-butyl hydroquinone tbhq: Topics by Science.gov. (n.d.). Science.gov.